molecular formula C8H7BrCl2O B1266838 1-(2-Bromoethoxy)-2,4-dichlorobenzene CAS No. 6954-77-4

1-(2-Bromoethoxy)-2,4-dichlorobenzene

Cat. No.: B1266838
CAS No.: 6954-77-4
M. Wt: 269.95 g/mol
InChI Key: OEYZGSRLAGSENP-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2,4-dichlorobenzene, also known as BEDCB, is an organic compound belonging to the class of aromatic compounds known as halogenated phenyl compounds. It is a colorless liquid with a pungent odor and is highly soluble in water. BEDCB is used in a variety of applications, ranging from chemical synthesis to scientific research. It is also used as a flame retardant, solvent, and as an intermediate in the manufacture of other chemicals.

Scientific Research Applications

Computational and Spectroscopic Study

A comprehensive computational and spectroscopic study was conducted on a closely related compound, 2-bromo-1, 4-dichlorobenzene (BDB). The study involved experimental and theoretical vibrational investigations, DFT analysis, and molecular dynamics simulations. This research is significant for understanding the molecular geometry, electronic density, NMR, and nonlinear optical properties of similar bromoethoxy-dichlorobenzene compounds (Vennila et al., 2018).

Spectral and Structural Analysis

An integral approach to understand the electronic and structural aspects of 1-bromo-2,3-dichlorobenzene (BDCB) offers insights into similar compounds like 1-(2-Bromoethoxy)-2,4-dichlorobenzene. This study included experimental spectral bands, theoretical calculations, and thermodynamic properties analysis. It revealed the relationship between structure and absorption spectrum and highlighted the compound's potential as a nonlinear optical material (Arivazhagan et al., 2013).

Catalytic Oxidation Studies

Research on catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides provides relevant insights for the study of this compound. These studies help in understanding the catalytic behavior of similar chlorinated compounds in chemical reactions (Krishnamoorthy, Rivas, & Amiridis, 2000).

Catalytic Conversion Research

The catalytic conversion of 1,2-dichlorobenzene over mesoporous materials from zeolites and the catalytic activity comparison with other catalysts like Pt/gamma-Al2O3 and Pt/Al-MCM-41 offer valuable information. Such research is significant for understanding the catalytic behavior and applications of this compound in similar reactions (Lee et al., 2010).

Advanced Oxidation Techniques

Studies on the efficiency of 1,4-dichlorobenzene degradation in water under various advanced oxidation techniques such as photolysis and photocatalysis provide insights into the degradation and mineralization of similar compounds like this compound (Selli et al., 2008).

Properties

IUPAC Name

1-(2-bromoethoxy)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYZGSRLAGSENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219803
Record name 1-(2-Bromoethoxy)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6954-77-4
Record name 1-(2-Bromoethoxy)-2,4-dichlorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6954-77-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Bromoethoxy)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,4-dichlorophenol (105 g, 0.64 mol), 1,2-dibromoethane (157 g, 0.84 mol) and water (500 mL) was heated at reflux, during which time a solution of sodium hydroxide (28.0 g, 0.70 mol) in water (125 mL) was added to the mixture over a period of one hour. The solution was allowed to reflux for 10 hours, cooled and the separated organic layer was distilled to give 1-bromo-2-(2,4-dichlorophenoxy)ethane (106 g, yield 62%). 1HNMR (CDCl3) δ 7.37 (d, 1H, J=2.4 Hz), 7.19 (dd, 1H, J1=8.8 J2=2.4 Hz), 6.88 (d, 1H, J=8.8 Hz), 4.31 (t, 3H, J=6.4 Hz), 3.65 (t, 3H, J=6.4 Hz).
Quantity
105 g
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157 g
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500 mL
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28 g
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125 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-(2,4-dichlorophenoxy)-1-ethanol (10.0 g) in 1,2-dimethoxyethane (200 mL) was added dropwise a solution of phosphorous tribromide (14 g) in 1,2-dimethoxyethane (20 mL) under ice-cooling. The reaction solution was stirred at room temperature for 20 hours. After the reaction solution was concentrated, the residue was diluted with water and ethyl acetate. When saturated aqueous sodium hydrogencarbonate solution was added to the organic layer, an emulsion was formed, which was filtered through Celite. The filtrate was diluted with diethyl ether and saturated aqueous ammonium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography to yield the title compound as a pale yellow oil (6.15 g).
Quantity
10 g
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Reaction Step One
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14 g
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reactant
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200 mL
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solvent
Reaction Step One
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20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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